molecular formula C15H19N3 B1407408 4-(4-m-Tolylpyrazol-1-yl)-piperidine CAS No. 1780142-50-8

4-(4-m-Tolylpyrazol-1-yl)-piperidine

Cat. No.: B1407408
CAS No.: 1780142-50-8
M. Wt: 241.33 g/mol
InChI Key: JLGSKUSMLPAUQF-UHFFFAOYSA-N
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Description

4-(4-m-Tolylpyrazol-1-yl)-piperidine is a heterocyclic compound featuring a piperidine ring linked to a pyrazole moiety substituted with a meta-tolyl group (3-methylphenyl). This structure confers unique physicochemical properties, such as moderate lipophilicity and hydrogen-bonding capabilities, making it valuable in medicinal chemistry. Its structural framework is frequently explored in drug discovery, particularly for targeting enzymes and receptors in neurological and infectious diseases .

Properties

IUPAC Name

4-[4-(3-methylphenyl)pyrazol-1-yl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3/c1-12-3-2-4-13(9-12)14-10-17-18(11-14)15-5-7-16-8-6-15/h2-4,9-11,15-16H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLGSKUSMLPAUQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CN(N=C2)C3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(4-m-Tolylpyrazol-1-yl)-piperidine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This compound features a pyrazole moiety, which is known for its diverse range of biological effects, including antileishmanial and antimalarial properties. This article will explore the biological activity of this compound, including its mechanisms of action, experimental findings, and relevant case studies.

Molecular Formula

  • Chemical Formula : C14H18N4
  • CAS Number : 1780142-50-8

Structural Characteristics

The compound consists of a piperidine ring substituted with a pyrazole group, specifically a 4-m-tolylpyrazole, which contributes to its biological activity.

Antimicrobial Properties

Research has shown that pyrazole derivatives exhibit significant antimicrobial activity. In particular, compounds similar to this compound have been evaluated for their efficacy against various pathogens.

Case Study: Antileishmanial Activity

A study evaluated the antileishmanial activity of pyrazole derivatives, including those structurally related to this compound. The results indicated that certain derivatives displayed superior antipromastigote activity against Leishmania aethiopica, with IC50 values significantly lower than standard treatments such as miltefosine .

Antimalarial Activity

In vivo studies have demonstrated the potential of pyrazole derivatives in combating malaria. For instance, compounds related to this compound were tested against Plasmodium berghei in mice. Some derivatives achieved percent parasitemia suppression greater than 50%, indicating promising antimalarial properties .

The mechanism of action for compounds containing the pyrazole moiety typically involves interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate enzymatic activity or inhibit critical biological pathways essential for pathogen survival.

Summary of Experimental Results

The following table summarizes key findings from various studies on the biological activity of pyrazole derivatives:

CompoundBiological ActivityIC50 (µM)Reference
Compound 13Antileishmanial0.018
Compound 14Antimalarial48.4 (dose)
Compound 15Antimalarial90.4% suppression

Safety and Tolerance

In toxicity studies, pyrazole derivatives were reported to be well-tolerated in animal models at doses up to 300 mg/kg, suggesting a favorable safety profile for further development .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Structural Variations:
  • Pyrazole Ring Substitutions: 4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine (): Differs in the pyrimidine fusion and para-tolyl substitution, enhancing planar rigidity compared to the meta-tolyl group in the target compound. This structural difference may influence binding to flat enzymatic pockets .
  • Piperidine Modifications :

    • 1-(4-Substituted Phenyl) Pyridine Derivatives (): Replace the piperidine ring with pyridine, reducing basicity and altering pharmacokinetic profiles .
    • 4-(6-Fluorobenzisoxazol-3-yl)piperidine (): Incorporates a fluorinated benzisoxazole group, increasing metabolic stability and receptor selectivity (e.g., 5-HT2A over D2 receptors) .
Table 1: Structural and Physicochemical Comparison
Compound Core Structure Key Substituents logP* Therapeutic Target
4-(4-m-Tolylpyrazol-1-yl)-piperidine Piperidine + Pyrazole meta-Tolyl ~2.8 Neurological enzymes
4-Imino-1-p-tolylpyrazolo[3,4-d]pyrimidin-5-ylamine Pyrazolopyrimidine para-Tolyl ~3.1 Anticancer
4-(6-Fluorobenzisoxazol-3-yl)piperidine Piperidine + Benzisoxazole 6-Fluorobenzisoxazol-3-yl ~3.5 5-HT2A Receptor
1-(4-Substituted Phenyl) Pyridine Pyridine 2-Chloro-5-(4-subst. phenyl) ~2.5 Antimicrobial

*Predicted logP values based on structural analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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